molecular formula C10H19N3 B15241410 3,5-Dimethyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine

3,5-Dimethyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B15241410
M. Wt: 181.28 g/mol
InChI Key: IEPMKGVTGCFQJU-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by its unique structure, which includes two methyl groups and a 3-methylbutan-2-yl group attached to the pyrazole ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Alkylation: The next step involves the introduction of the 3-methylbutan-2-yl group. This can be done through alkylation reactions using suitable alkyl halides in the presence of a base.

    Methylation: The final step is the methylation of the pyrazole ring at the 3 and 5 positions. This can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. It may have applications in the development of new drugs for various diseases.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on its application, some general aspects include:

    Binding to Enzymes: The compound may bind to specific enzymes, inhibiting their activity and leading to various biological effects.

    Interaction with Receptors: It may interact with cellular receptors, triggering signaling pathways that result in physiological responses.

    Modulation of Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the 3-methylbutan-2-yl group, making it less complex.

    1-(3-Methylbutan-2-yl)-1H-pyrazole: Lacks the methyl groups at positions 3 and 5.

    4-Amino-3,5-dimethyl-1H-pyrazole: Similar structure but with an amino group at position 4.

Uniqueness

3,5-Dimethyl-1-(3-methylbutan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of both the 3-methylbutan-2-yl group and the methyl groups at positions 3 and 5. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3,5-dimethyl-1-(3-methylbutan-2-yl)pyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-6(2)8(4)13-9(5)10(11)7(3)12-13/h6,8H,11H2,1-5H3

InChI Key

IEPMKGVTGCFQJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(C)C)C)N

Origin of Product

United States

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